molecular formula C6H10O5 B7775399 6,8-Dioxabicyclo[3.2.1]octane-2,3,4-triol

6,8-Dioxabicyclo[3.2.1]octane-2,3,4-triol

Cat. No.: B7775399
M. Wt: 162.14 g/mol
InChI Key: TWNIBLMWSKIRAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Dioxabicyclo[3.2.1]octane-2,3,4-triol is a bicyclic acetal compound with the molecular formula C₆H₁₀O₅. It is known for its unique structure, which includes two oxygen atoms forming a bicyclic ring system. This compound is also referred to as 1,6-Anhydro-D-galactose and has significant importance in synthetic polymer chemistry due to its ability to undergo ring-opening polymerization.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dioxabicyclo[3.2.1]octane-2,3,4-triol typically involves the use of 3,4-dihydro-2H-pyran-2-carbaldehyde (acrolein dimer) as a starting material. The compound is prepared through a series of reaction steps, including the formation of intermediate compounds and subsequent cyclization reactions. The reaction conditions often involve the use of strong Lewis acids such as antimony pentafluoride and antimony pentachloride as initiators .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The purification process typically includes recrystallization and chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: 6,8-Dioxabicyclo[3.2.1]octane-2,3,4-triol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

6,8-Dioxabicyclo[3.2.1]octane-2,3,4-triol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,8-Dioxabicyclo[3.2.1]octane-2,3,4-triol involves its ability to undergo ring-opening polymerization. The compound’s bicyclic structure allows it to form stable intermediates during polymerization, leading to the formation of high-molecular-weight polymers. The molecular targets and pathways involved in its biological activities are still under investigation .

Comparison with Similar Compounds

    6,8-Dioxabicyclo[3.2.1]octane: A similar bicyclic acetal compound with different substituents.

    1,6-Anhydro-D-glucose: Another anhydrosugar with a similar bicyclic structure but different functional groups.

Uniqueness: 6,8-Dioxabicyclo[3.2.1]octane-2,3,4-triol is unique due to its specific arrangement of hydroxyl groups and its ability to undergo various chemical reactions. Its structure allows for the formation of stable polymers with unique properties, making it valuable in synthetic polymer chemistry .

Properties

IUPAC Name

6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O5/c7-3-2-1-10-6(11-2)5(9)4(3)8/h2-9H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWNIBLMWSKIRAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(C(O1)O2)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14168-65-1, 498-07-7, 644-76-8
Record name NSC226600
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226600
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Levoglucosan
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46243
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC1376
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1376
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,6-Anhydro-beta-D-galactopyranose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,8-Dioxabicyclo[3.2.1]octane-2,3,4-triol
Reactant of Route 2
6,8-Dioxabicyclo[3.2.1]octane-2,3,4-triol
Reactant of Route 3
6,8-Dioxabicyclo[3.2.1]octane-2,3,4-triol
Reactant of Route 4
6,8-Dioxabicyclo[3.2.1]octane-2,3,4-triol
Reactant of Route 5
6,8-Dioxabicyclo[3.2.1]octane-2,3,4-triol
Reactant of Route 6
6,8-Dioxabicyclo[3.2.1]octane-2,3,4-triol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.